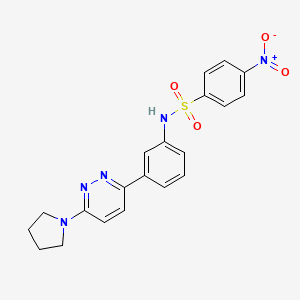

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O4S/c26-25(27)17-6-8-18(9-7-17)30(28,29)23-16-5-3-4-15(14-16)19-10-11-20(22-21-19)24-12-1-2-13-24/h3-11,14,23H,1-2,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLWDYMRLXXURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a 1,4-dicarbonyl compound.

Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via cyclization reactions involving appropriate precursors.

Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group is attached through sulfonation reactions, typically using sulfonyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amine.

Reduction: The compound can be reduced under specific conditions to yield various derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for its potential antimicrobial, anticancer, and anti-inflammatory properties.

Biological Studies: It can be used as a probe to study various biological pathways and molecular interactions.

Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity . The compound may also exert its effects through the modulation of signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Key Observations:

Heterocyclic Core Diversity: The target compound’s pyridazine-pyrrolidine core distinguishes it from pyrazolo-pyrimidine (e.g., Example 53 in ) and thieno-pyrimidine (e.g., ) systems. Pyridazine’s electron-deficient nature may enhance interactions with polar enzyme pockets compared to pyrimidine derivatives. Thieno-pyrimidine derivatives (e.g., ) incorporate sulfur atoms, which can improve lipophilicity and membrane permeability relative to pyridazine.

Morpholine and methylsulfonylpiperazine in compounds enhance solubility via hydrogen bonding, whereas pyrrolidine in the target compound may prioritize rigid binding interactions .

Synthetic Routes :

- The target compound’s synthesis likely involves Suzuki-Miyaura coupling (similar to ), given the presence of boronic acid intermediates and palladium catalysts.

Pharmacological and Physicochemical Inferences

- Kinase Inhibition : Pyrazolo-pyrimidine sulfonamides (e.g., ) exhibit kinase inhibitory activity, suggesting the target compound may share this mechanism. The nitro group could modulate selectivity for nitroreductase-expressing targets.

- Solubility and Bioavailability : The absence of ionizable groups (e.g., morpholine in ) may reduce aqueous solubility compared to compounds. However, the nitro group’s polarity could offset this limitation.

- Thermal Stability : The melting point of the target compound is unconfirmed, but pyridazine derivatives typically exhibit MPs >150°C, aligning with Example 53’s MP range (175–178°C) .

Biological Activity

4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyridazinone derivatives and exhibits a range of biological activities, particularly as an enzyme and receptor inhibitor.

Chemical Structure and Properties

The molecular formula of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is , with a molecular weight of approximately 414.49 g/mol. The compound features a nitro group, a benzene sulfonamide moiety, and a pyrrolidine ring, which contribute to its reactivity and interaction with various biological targets .

Preliminary studies suggest that this compound may act as an inhibitor of phosphodiesterase pathways, influencing intracellular signaling mechanisms. This activity positions it as a candidate for further investigation in drug development aimed at treating conditions such as hypertension or other cardiovascular diseases .

Antimicrobial Activity

Research indicates that the compound exhibits significant antibacterial properties. For instance, derivatives with similar structural motifs have shown high activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial effects .

Antitumor Activity

In vitro studies have suggested potential antitumor activity associated with pyridazinone derivatives, including those similar to 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide. These compounds have been evaluated for their ability to inhibit cell proliferation in cancer cell lines, indicating their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound's unique structure allows it to interact with various enzymes. For example, it has been suggested that it may inhibit the activity of certain kinases involved in cellular signaling pathways, which could be beneficial in treating diseases characterized by dysregulated signaling .

Research Findings

A summary of relevant research findings on the biological activity of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is presented in the table below:

| Biological Activity | Mechanism/Effect | Reference |

|---|---|---|

| Antibacterial | Inhibition of bacterial growth | |

| Antitumor | Inhibition of cell proliferation | |

| Enzyme inhibition | Interaction with kinases |

Case Studies

- Antimicrobial Efficacy : A study conducted on various pyridazinone derivatives demonstrated that compounds structurally similar to 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitumor Potential : Another investigation focused on the antiproliferative effects of related compounds in cancer cell lines, revealing that specific substitutions on the phenyl ring could enhance antitumor efficacy.

Q & A

Basic: What are the recommended synthetic routes for 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide?

Answer:

The synthesis typically involves sequential coupling reactions. First, introduce the pyrrolidin-1-yl group to pyridazine via nucleophilic substitution using pyrrolidine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) . Next, Suzuki-Miyaura cross-coupling can attach the 3-aminophenyl group to the pyridazine core using a palladium catalyst . Finally, sulfonylation of the aniline intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or EtN) yields the target compound. Purity is ensured via column chromatography (silica gel, eluent: CHCl/MeOH gradient) .

Basic: How can the crystal structure of this compound be determined to confirm its molecular configuration?

Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent mixture (e.g., DMSO/water). Data collection with a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) followed by refinement using software like ORTEP-3 (for thermal ellipsoid visualization) confirms bond lengths, angles, and stereochemistry . For example, the tert-butyl and pyrrolidinyl groups in similar sulfonamides show distinct torsion angles (e.g., C-S-N-C dihedral angles ~75°), critical for validating the sulfonamide linkage .

Advanced: What experimental approaches are used to analyze the compound's inhibitory effects on specific kinase pathways?

Answer:

- Kinase Assays: Use recombinant kinases (e.g., JAK2, CDK1) in ATP-binding assays with [γ-P]ATP. Measure IC values via radiometric filters or fluorescence polarization .

- Western Blotting: Treat leukemia cells (e.g., HL-60) with the compound and probe for phosphorylated targets (e.g., p-AKT, p-mTOR). Dose-dependent reductions (e.g., 10–50 μM) indicate pathway inhibition .

- Cellular Thermal Shift Assay (CETSA): Confirm target engagement by monitoring thermal stabilization of kinases in cell lysates after compound treatment .

Advanced: How do researchers resolve contradictions in biological activity data across different cell lines?

Answer:

- Cell Line Profiling: Compare genetic backgrounds (e.g., p53 status in HL-60 vs. K562 cells) using CRISPR screens or RNA sequencing .

- Pharmacokinetic Analysis: Measure intracellular drug concentrations via LC-MS to rule out uptake differences.

- Pathway Redundancy Tests: Inhibit parallel pathways (e.g., ERK or PI3K) to assess compensatory mechanisms. For example, co-treatment with a PI3K inhibitor may amplify apoptosis in resistant lines .

Methodological: What chromatographic techniques are optimal for purifying this sulfonamide derivative?

Answer:

- HPLC: Use a C18 column (5 μm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (5% → 95% ACN over 30 min). Retention times for sulfonamides typically range 12–18 min .

- GC-MS: For volatile intermediates, employ a biscyanopropyl/phenyl polysiloxane column (e.g., DB-35ms) with helium carrier gas. Monitor for sulfonamide-specific fragments (e.g., m/z 155 for benzenesulfonamide) .

Advanced: What strategies enhance metabolic stability based on its trifluoromethyl and pyrrolidinyl groups?

Answer:

- Trifluoromethyl Group: Increases electron-withdrawing effects, reducing cytochrome P450-mediated oxidation. Confirm stability via liver microsome assays (e.g., t > 60 min in human microsomes) .

- Pyrrolidinyl Group: Introduce methyl substituents to hinder N-oxidation. For example, 3-methylpyrrolidine analogs show 2-fold higher plasma stability in rat models .

- Deuterium Labeling: Replace labile hydrogens (e.g., α to sulfonamide) with deuterium to slow metabolic cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.